molecular formula C13H12FNO2S B6351783 Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate CAS No. 849659-32-1

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Cat. No. B6351783
CAS RN: 849659-32-1
M. Wt: 265.31 g/mol
InChI Key: HRSOKWUAKONNNB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12FNO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring are an ethyl group, an amino group, a carboxylate group, and a fluorophenyl group .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. These include [3+2] cycloaddition reactions with alkyne moieties and regioselective cycloisomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a similar compound, was synthesized and characterized using various analytical techniques. The crystal structure was elucidated using single-crystal X-ray diffraction, highlighting its potential in molecular structure studies (Sapnakumari et al., 2014).

Structural Studies

  • Another compound, ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was synthesized for structural studies. Its planar geometric structure and intermolecular hydrogen bond formation were confirmed through X-ray diffraction, demonstrating the utility of similar thiophene derivatives in structural chemistry (Menati et al., 2020).

Antimicrobial Evaluation

  • Research on ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide and its analogues, which are structurally related to ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, included antimicrobial activity studies. This highlights the potential of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

Synthesis and Biological Activity

  • The synthesis of various 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate, has been reported. These compounds were evaluated for their antibacterial activity, indicating the broad potential of thiophene derivatives in pharmaceutical research (Prasad et al., 2017).

Material Science Applications

  • Substituted thiophenes, closely related to this compound, have shown a wide spectrum of applications in material science, including use in transistors, sensors, and solar cells. This highlights the versatility of thiophene derivatives in various technological applications (Nagaraju et al., 2018).

Safety and Hazards

The safety data sheet for Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate was not found in the search results . Therefore, it is recommended to handle this compound with the same precautions as other chemical reagents.

Future Directions

The future directions for the study and application of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate and other thiophene derivatives could involve further exploration of their biological activities and potential uses in medicinal chemistry . Additionally, their role in the advancement of organic semiconductors and the fabrication of organic light-emitting diodes (OLEDs) could be another area of future research .

properties

IUPAC Name

ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSOKWUAKONNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

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